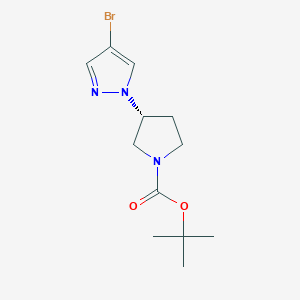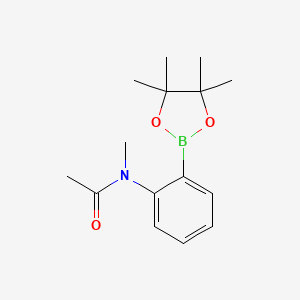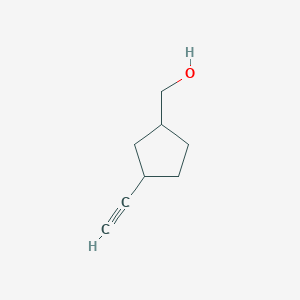
Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a benzofuran ring substituted with bromine and chlorine atoms, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate typically involves multiple steps:
Bromination and Chlorination: The benzofuran ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 5 and 7 positions, respectively.
Formation of Carbamate: The brominated and chlorinated benzofuran is then reacted with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the benzofuran ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzofuran ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzofuran derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of benzofuran-2,3-dione derivatives.
Reduction Products: Reduction can yield benzofuran derivatives with reduced functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of benzofuran derivatives, including their potential as antimicrobial or anticancer agents.
Mécanisme D'action
The mechanism of action of Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.
Comparaison Avec Des Composés Similaires
Tert-butyl ((5-bromo-2-furyl)methyl)carbamate: Similar structure but lacks the chlorine substituent.
Tert-butyl ((5-chloro-2-furyl)methyl)carbamate: Similar structure but lacks the bromine substituent.
Tert-butyl ((5-bromo-7-methylbenzofuran-2-YL)methyl)carbamate: Similar structure but has a methyl group instead of chlorine.
Uniqueness: The presence of both bromine and chlorine atoms on the benzofuran ring in Tert-butyl ((5-bromo-7-chlorobenzofuran-2-YL)methyl)carbamate makes it unique compared to its analogs. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
tert-butyl N-[(5-bromo-7-chloro-1-benzofuran-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3/c1-14(2,3)20-13(18)17-7-10-5-8-4-9(15)6-11(16)12(8)19-10/h4-6H,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMNSFZDWWSDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CC(=C2O1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B8219035.png)






![tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate](/img/structure/B8219079.png)

![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B8219090.png)
![tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8219116.png)



